dCeMM4

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

dCeMM4 is a small-molecule degrader, specifically a glue degrader, that induces the ubiquitination and degradation of cyclin K by promoting the interaction of cyclin-dependent kinase 12 (CDK12)-cyclin K with a CRL4B ligase complex . This compound is part of a novel class of drugs that exploit the ubiquitin-proteasome system to selectively degrade target proteins, offering a promising therapeutic strategy for targeting proteins that are otherwise undruggable .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of dCeMM4 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups necessary for its activity. The synthetic route typically includes the following steps:

Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.

Functional Group Introduction: Functional groups such as amides, sulfonamides, and others are introduced through nucleophilic substitution and other reactions.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to achieve high purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is scaled up to accommodate larger quantities. The process involves:

Batch Synthesis: Large-scale batch synthesis is conducted in reactors with precise control over reaction conditions.

Purification and Quality Control: The product is purified using industrial-scale chromatography and undergoes rigorous quality control to ensure consistency and purity.

Analyse Chemischer Reaktionen

Arten von Reaktionen

dCeMM4 unterliegt verschiedenen Arten von chemischen Reaktionen, darunter:

Ubiquitinierung: This compound induziert die Ubiquitinierung von Cyclin K, indem es dessen Interaktion mit dem CRL4B-Ligase-Komplex fördert.

Abbau: Das ubiquitinierte Cyclin K wird anschließend durch das Proteasom abgebaut.

Häufige Reagenzien und Bedingungen

Die Reaktionen mit this compound erfordern typischerweise:

Reagenzien: Häufige Reagenzien sind E3-Ligasen, Ubiquitin und Proteasom-Inhibitoren.

Hauptprodukte

Das Hauptprodukt der Reaktionen mit this compound ist die abgebaute Form von Cyclin K, die aus der Ubiquitinierung und dem anschließenden proteasomalen Abbau resultiert .

Wissenschaftliche Forschungsanwendungen

dCeMM4 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:

Wirkmechanismus

This compound entfaltet seine Wirkung durch Induktion der Ubiquitinierung und des Abbaus von Cyclin K. Der Mechanismus beinhaltet:

Molekularziele: Das primäre Ziel ist der CDK12-Cyclin K-Komplex.

Beteiligte Wege: this compound fördert die Interaktion von CDK12-Cyclin K mit dem CRL4B-Ligase-Komplex, was zur Ubiquitinierung von Cyclin K führt.

Wirkmechanismus

dCeMM4 exerts its effects by inducing the ubiquitination and degradation of cyclin K. The mechanism involves:

Molecular Targets: The primary target is the CDK12-cyclin K complex.

Pathways Involved: this compound promotes the interaction of CDK12-cyclin K with the CRL4B ligase complex, leading to the ubiquitination of cyclin K.

Vergleich Mit ähnlichen Verbindungen

dCeMM4 ist im Vergleich zu anderen ähnlichen Verbindungen aufgrund seines spezifischen Wirkmechanismus und seiner Zielspezifität einzigartig. Ähnliche Verbindungen umfassen:

GSPT1-Degrader 885: Zielt auf ein anderes Protein, GSPT1, ab und hemmt die Proteintranslation.

This compound zeichnet sich durch seine Fähigkeit aus, eine weit verbreitete transkriptionelle Herunterregulierung zu induzieren, sowie durch seine potenziellen therapeutischen Anwendungen bei der Behandlung nicht medikamentös zugänglicher Proteine .

Eigenschaften

Molekularformel |

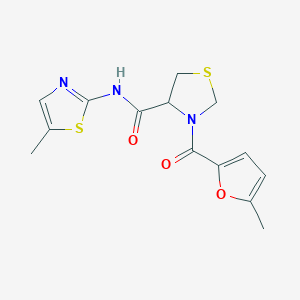

C14H15N3O3S2 |

|---|---|

Molekulargewicht |

337.4 g/mol |

IUPAC-Name |

3-(5-methylfuran-2-carbonyl)-N-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidine-4-carboxamide |

InChI |

InChI=1S/C14H15N3O3S2/c1-8-3-4-11(20-8)13(19)17-7-21-6-10(17)12(18)16-14-15-5-9(2)22-14/h3-5,10H,6-7H2,1-2H3,(H,15,16,18) |

InChI-Schlüssel |

BPWZJVKIVHVVHP-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(O1)C(=O)N2CSCC2C(=O)NC3=NC=C(S3)C |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(Z)-non-2-enyl] 8-[2-(dimethylamino)ethylsulfanylcarbonyl-[8-[(Z)-non-2-enoxy]-8-oxooctyl]amino]octanoate](/img/structure/B10854682.png)

![2-N-(2-methylpropyl)-4-N-[[5-(4-phenylmethoxyphenyl)thiophen-2-yl]methyl]pyrimidine-2,4-diamine](/img/structure/B10854698.png)

![2,6-dichloro-N-[(2Z)-4-(4-nitrophenyl)-1,3-thiazol-2(3H)-ylidene]aniline](/img/structure/B10854703.png)

![4-(2,6-dichlorophenyl)sulfanyl-N-[3-(dimethylcarbamoyl)phenyl]-2-oxo-6-(trifluoromethyl)-1H-pyridine-3-carboxamide](/img/structure/B10854704.png)

![3-[4-[7-(1,3-Benzodioxol-5-yl)-3-chloro-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-5-yl]-3-chlorophenyl]propanoic acid](/img/structure/B10854740.png)

![(1S,3R)-3-acetamido-N-[4-(4-fluoro-2-methoxyphenyl)pyridin-2-yl]cyclohexane-1-carboxamide](/img/structure/B10854754.png)

![benzyl (2S)-2-[[[(2S,4S,5R)-5-(6-aminopurin-9-yl)-4-hydroxyoxolan-2-yl]methoxy-phenoxyphosphoryl]amino]propanoate](/img/structure/B10854762.png)